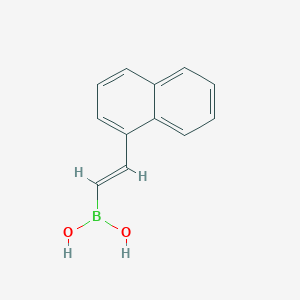

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid

描述

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a conjugated boronic acid derivative featuring a naphthalene moiety linked via a trans-alkenyl group to the boron center. This compound’s structure combines the electron-rich aromatic system of naphthalene with the Lewis acidic boronic acid group, enabling applications in organic synthesis, materials science, and medicinal chemistry. The extended π-system enhances its utility in Suzuki-Miyaura cross-coupling reactions and as a building block for optoelectronic materials .

Key properties include:

- Electronic Effects: The naphthalene group provides strong electron-donating resonance, stabilizing the boronic acid’s electrophilic character.

- Steric Profile: The planar naphthalene system reduces steric hindrance compared to bulkier substituents, facilitating reactivity in coupling reactions.

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in water due to the hydrophobic naphthalene group .

属性

IUPAC Name |

2-naphthalen-1-ylethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBJZHUZHGTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721816 | |

| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-97-4 | |

| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions.

Mode of Action

The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions. In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium.

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis.

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties.

Result of Action

Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions. This suggests that the action of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.

生物活性

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula: CHBO. Its structure features a boronic acid group attached to a vinyl moiety, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions, particularly in drug delivery and enzyme inhibition.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly as a proteasome inhibitor. Compounds with boronic acid moieties have been shown to inhibit the activity of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that boronic acids can effectively inhibit the growth of various cancer cell lines by inducing G2/M phase arrest in U266 cells, with IC values in the nanomolar range .

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| This compound | U266 | 6.74 | Proteasome inhibition |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

2. Antibacterial Activity

The antibacterial properties of boronic acids have been extensively studied. This compound has shown promising results against resistant bacterial strains by acting as a β-lactamase inhibitor. This compound binds covalently to serine residues in the active site of β-lactamases, effectively preventing the degradation of β-lactam antibiotics .

| Compound | Bacterial Strain | Ki (µM) | Activity |

|---|---|---|---|

| This compound | Class C β-lactamases | 0.004 | Strong inhibitor |

| Control | Class C β-lactamases | 0.008 | Moderate inhibitor |

3. Antiviral Activity

Boronic acids have also been investigated for their antiviral potential. Studies have indicated that compounds similar to this compound can inhibit HIV replication by targeting viral proteases with high affinity. The unique interaction of the boronic acid group with the active site of HIV protease enhances binding and inhibits viral replication effectively .

Case Study 1: Proteasome Inhibition

A recent study focused on the synthesis and evaluation of various boronic acids, including this compound, for their ability to inhibit proteasomes in cancer cells. The results showed that this compound not only inhibited proteasome activity but also induced apoptosis in treated cells, highlighting its potential as a therapeutic agent against multiple myeloma .

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an IC value lower than many conventional antibiotics, suggesting its potential use in treating resistant infections .

科学研究应用

1.1. Building Block in Organic Synthesis

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be utilized in various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The boronic acid can react with aryl halides to produce substituted biphenyls, enhancing the diversity of synthetic routes available to chemists .

- Borylation Reactions : The compound can undergo borylation to introduce boron functionalities into alkenes and alkynes. This process is useful for creating boron-containing compounds that can be further transformed into alcohols or other functional groups through hydrolysis or oxidation .

1.2. Polymer Chemistry

In polymer chemistry, this compound is employed to synthesize boron-containing polymers that exhibit unique electronic and optical properties. These materials have potential applications in organic electronics, including:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices can enhance the performance of OLEDs by improving charge transport and light emission characteristics .

2.1. Catalysis in Organic Reactions

The compound acts as a catalyst or catalyst precursor in various organic reactions, particularly those involving carbon-carbon bond formation:

- Heck Reaction : this compound can be used in the Heck reaction to couple alkenes with aryl halides, facilitating the synthesis of styrenes and other derivatives that are valuable in medicinal chemistry .

2.2. Multicomponent Reactions

The compound is also utilized in multicomponent reactions such as the Petasis reaction, where it participates in forming complex molecules from three different components. This reaction is particularly valuable for synthesizing amines and other nitrogen-containing compounds, which are prevalent in pharmaceuticals .

3.1. Synthesis of Anticancer Agents

Recent studies have shown that this compound can be incorporated into the synthesis of novel anticancer agents. For instance, its use in the Suzuki-Miyaura coupling has led to the development of new biaryl derivatives that exhibit potent anticancer activity against various cancer cell lines .

3.2. Development of OLED Materials

Research has demonstrated that polymers synthesized using this compound show improved performance in OLED applications due to their enhanced charge mobility and stability under operational conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of diverse biaryl compounds |

| Polymer Chemistry | OLED Materials | Enhanced electronic properties |

| Catalysis | Heck Reaction | Efficient carbon-carbon bond formation |

| Multicomponent Reactions | Petasis Reaction | Synthesis of complex nitrogen-containing compounds |

相似化合物的比较

Styrylboronic Acid (Trans-2-Phenylethenylboronic Acid)

Styrylboronic acid (CAS 4151-80-8) replaces the naphthalene group with a phenyl ring. Differences include:

The naphthalene derivative exhibits superior optoelectronic properties and biological activity due to enhanced conjugation and hydrophobic interactions .

Boronic Acid-Containing cis-Stilbenes

Nakamura et al. synthesized cis-stilbene analogs with boronic acid substitutions (e.g., compounds 13c and 13d ) as tubulin polymerization inhibitors. Key distinctions:

- Stereochemistry : The cis-configuration in stilbenes restricts rotational freedom, enhancing binding to tubulin’s hydrophobic pocket.

- Biological Activity : this compound derivatives show comparable tubulin inhibition (IC₅₀ ~21 μM) but higher apoptosis induction in Jurkat cells (>10⁻⁸ M) .

- Structural Mimics : Carboxylic acid analogs (e.g., compound 17 ) lack bioactivity, highlighting the necessity of the boronic acid moiety for target engagement .

Azobenzene Boronic Acids

Azobenzene derivatives (e.g., ortho-substituted azobenzene boronic acids) exhibit photoresponsive binding to diols. Unlike this compound:

- Isomerization Effects : E→Z isomerization enhances diol binding by 20-fold in azobenzenes, whereas the rigid naphthalene-vinyl system in the target compound lacks such phototunability .

- Applications : Azobenzene derivatives are used in dynamic hydrogels, while the naphthalene analog is preferred for optoelectronic devices due to stable conjugation .

Wulff-Type Boronic Acid-Cholate Conjugates

Boronic acid-cholate hybrids (e.g., amphiphilic Wulff-type derivatives) are designed for saccharide-switchable ion transport. Comparatively:

- Functionality: The naphthalene-vinyl compound lacks ionophoric activity but excels in covalent adaptable networks (e.g., vitrimers) due to boronic ester exchange .

- Saccharide Binding: Diboronic acids (e.g., compound 8) show glucose selectivity via ditopic recognition, a feature absent in the monoboronic naphthalene derivative .

Reactivity and Mechanistic Insights

- Acidity : The vinyl boronic acid’s acidity is critical in reactions with TMSCHN₂, where protonation generates reactive intermediates. Naphthalene’s electron-donating effect may reduce acidity slightly compared to phenyl analogs, influencing reaction pathways .

- Suzuki-Miyaura Coupling : The naphthalene group enhances reactivity with aryl halides, achieving yields >68% in phenanthroimidazole synthesis .

常见问题

Q. What are the recommended methods for synthesizing and crystallizing (E)-(2-(naphthalen-1-yl)vinyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling or purchased commercially (e.g., Aldrich). For crystallization, slow evaporation in polar solvents like ethanol or methanol at low temperatures (e.g., 173 K) yields single crystals suitable for X-ray diffraction (XRD). Key parameters include controlling solvent purity and cooling rates to avoid polymorphic mixtures. Structural characterization via XRD reveals bond lengths (e.g., C1–B1: 1.572 Å) and hydrogen-bonding networks critical for stability .

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of:

- XRD : Resolve bond angles (e.g., C8–C9–C10: 119.8°) and confirm the (E)-configuration of the vinyl group .

- NMR : and NMR verify aromatic proton environments and boronic acid functionality (e.g., signals at δ 7.55–8.79 ppm for naphthyl protons) .

- FTIR : Confirm B–O and C=C stretching vibrations (~1350 cm and ~1600 cm, respectively) .

Q. What are the common applications of this compound in organic synthesis?

It is widely used in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl systems .

- Oxidative Heck reactions : Catalyzed by palladium to synthesize conjugated dienes .

- Petasis reactions : Three-component couplings with carbonyls and amines to generate allylic amines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of palladium-catalyzed couplings involving this boronic acid?

Regioselectivity in reactions like oxidative Heck coupling is controlled by:

- Catalyst choice : Pd(OAc) with ligands (e.g., PPh) enhances electron-deficient alkene activation.

- Solvent effects : Polar aprotic solvents (e.g., NMP) stabilize transition states favoring β-hydride elimination .

- Temperature : Elevated temperatures (80–100°C) improve yields but may promote side reactions like protodeboronation .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound, and how are they resolved?

Polymorphs exhibit distinct hydrogen-bonding networks (e.g., dimeric vs. chain motifs). Challenges include:

- Data collection : Use high-resolution XRD (CuKα, λ = 1.54178 Å) and low temperatures (173 K) to reduce thermal motion .

- Refinement : Employ SHELXL for anisotropic displacement parameters and mixed constrained/independent H-atom models .

- Validation : Cross-check with Hirshfeld surfaces and CrystalExplorer to quantify intermolecular interactions .

Q. How can contradictions in spectroscopic and crystallographic data be addressed?

Discrepancies (e.g., unexpected NMR shifts or bond-length variations) require:

- Multi-method validation : Correlate XRD data with DFT-optimized geometries (e.g., using Gaussian or ORCA).

- Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility .

- Error analysis : Use full covariance matrices in SHELXL to refine esds for bond angles and torsions .

Q. What advanced strategies mitigate protodeboronation during catalytic cycles?

Protodeboronation is minimized by:

- Additives : Triethylamine or KCO scavenge acidic protons .

- Low-temperature protocols : Reactions below 40°C reduce decomposition .

- Boronic ester derivatives : Pre-forming pinacol esters enhances stability under basic conditions .

Methodological Resources

- Crystallography : Use APEX2 for data collection, SAINT for integration, and SHELXT/SHELXL for structure solution/refinement .

- Data repositories : CCDC 1497347 and 1497346 provide validated crystallographic data for polymorphs .

- Mechanistic studies : Employ HRMS and NMR to track boron-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。